1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene
Overview
Description
1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene is an organic compound with the linear formula H3CSiC≡CC6H3(OCH3)2 . It has a molecular weight of 234.37 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two methoxy groups and an ethynyl group attached to a trimethylsilyl group . The InChI key for this compound is DGSBDARVIGVKSP-UHFFFAOYSA-N .Scientific Research Applications
Chemical Vapor Deposition (CVD)
This compound has been used in laser-induced polymerization for efficient chemical vapor deposition of polycarbosilane films .
Cross-Coupling Reactions
It acts as a substrate for nickel-catalyzed cross-coupling with benzonitriles, which is a type of reaction used to form carbon-carbon bonds in organic chemistry .
Fluorescent Sensors
A derivative of this compound, namely 1,3,6,8-tetrakis[(trimethylsilyl)ethynyl]pyrene, has been studied as a fluorescent sensor toward nitroaromatic compounds in solutions and vapor phase .
Synthesis of Graphdiyne
It serves as a starting monomer for synthesizing graphdiyne, a carbon material with potential applications in electronics and energy storage .
Sonogashira Reaction
The compound is used in the Sonogashira reaction, which is a coupling reaction used to form carbon-carbon bonds between an alkyne and an aryl or vinyl halide .
properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)ethynyl-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2Si/c1-14-12-8-11(6-7-16(3,4)5)9-13(10-12)15-2/h8-10H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSBDARVIGVKSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C#C[Si](C)(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402183 | |
Record name | 1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
400608-30-2 | |
Record name | 1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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